4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the use of trifluoroethyl-containing reagents to introduce the trifluoroethyl group into the pyrazolo[3,4-d]pyrimidine framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions can be used to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Agrochemicals: It is explored for use in the development of novel pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-6-(2,2,2-trifluoroethyl)phenoxy: Similar in structure but with different substituents on the aromatic ring.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring instead of a pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of pyrazole and pyrimidine rings, along with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6ClF3N4 |
---|---|
Molecular Weight |
250.61 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N4/c1-4-13-6(9)5-2-16(3-8(10,11)12)15-7(5)14-4/h2H,3H2,1H3 |
InChI Key |
AKVGUCNIKCSREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN(C=C2C(=N1)Cl)CC(F)(F)F |
Origin of Product |
United States |
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